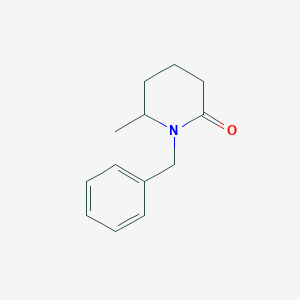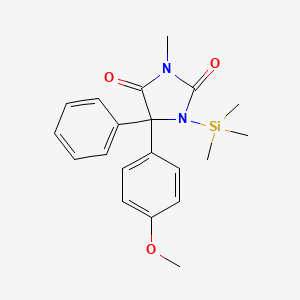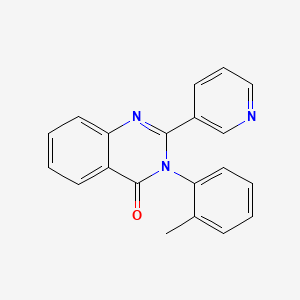
Cyclopropane-1,2-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₅H₄Cl₂O₂ It is a derivative of cyclopropane, a three-membered ring structure, and contains two carbonyl chloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbonyl dichloride can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dihalogeno compound in an alcohol solution . Another method involves the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds using a molybdenum catalyst. This method is advantageous as it avoids the use of hazardous diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of commercially available catalysts and reagents ensures the process is efficient and scalable. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclopropanation Reactions: It can participate in cyclopropanation reactions with alkenes to form cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cyclopropanation Reactions: These reactions often use transition metal catalysts such as molybdenum, rhodium, or copper.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives.
Cyclopropanation Reactions: Products are cyclopropane derivatives with various functional groups depending on the alkene used.
Applications De Recherche Scientifique
Cyclopropane-1,2-dicarbonyl dichloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopropane-1,2-dicarbonyl dichloride involves its ability to act as a carbene precursor in cyclopropanation reactions. The compound undergoes deoxygenation to form a carbene intermediate, which then reacts with alkenes to form cyclopropane derivatives . This process is facilitated by transition metal catalysts that stabilize the carbene intermediate and promote the reaction.
Comparaison Avec Des Composés Similaires
Cyclopropane-1,2-dicarbonyl dichloride can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid dichloride: Similar structure but different reactivity due to the presence of carboxylic acid groups.
Cyclopropane-1,1-dicarbonyl dichloride: Similar compound with slight variations in the position of carbonyl groups.
Propriétés
Numéro CAS |
89180-99-4 |
|---|---|
Formule moléculaire |
C5H4Cl2O2 |
Poids moléculaire |
166.99 g/mol |
Nom IUPAC |
cyclopropane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(8)2-1-3(2)5(7)9/h2-3H,1H2 |
Clé InChI |
KAERQEWUBIXISE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)


![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)


![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)



